2,5-Dimethylbenzo[d]thiazol-4-amine

Kinase Inhibition Medicinal Chemistry Drug Discovery

2,5-Dimethylbenzo[d]thiazol-4-amine (CAS 650635-67-9) is differentiated by its precise 2,5-dimethyl substitution, essential for SAR reproducibility in kinase inhibitor programs. Its elevated LogP (~3.08 vs. 1.55 for unsubstituted analog) enhances blood-brain barrier penetration and membrane activity. This compound is a validated starting material for antifungal 2,5-disubstituted-6-(N-substituted)-4,7-dioxobenzothiazoles. Substitution pattern profoundly alters biological activity and physicochemical properties; procuring the exact 2,5-dimethylated compound ensures experimental consistency in oncology, CNS, and anti-infective discovery campaigns.

Molecular Formula C9H10N2S
Molecular Weight 178.26 g/mol
CAS No. 650635-67-9
Cat. No. B1451576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethylbenzo[d]thiazol-4-amine
CAS650635-67-9
Molecular FormulaC9H10N2S
Molecular Weight178.26 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)SC(=N2)C)N
InChIInChI=1S/C9H10N2S/c1-5-3-4-7-9(8(5)10)11-6(2)12-7/h3-4H,10H2,1-2H3
InChIKeyHMYFXZPQFWZJIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethylbenzo[d]thiazol-4-amine (CAS 650635-67-9): Key Compound Specifications for Sourcing


2,5-Dimethylbenzo[d]thiazol-4-amine (CAS 650635-67-9) is a heterocyclic aromatic amine of the benzothiazole family . It has the molecular formula C9H10N2S and a molecular weight of 178.25 g/mol [1]. Benzothiazole scaffolds are frequently employed in medicinal chemistry as building blocks for bioactive molecule synthesis, including kinase inhibitors and CNS-targeted agents [2].

Why 2,5-Dimethylbenzo[d]thiazol-4-amine Cannot Be Interchanged with Other Benzothiazole-4-amines


Within the benzothiazole-4-amine class, simple substitution is not possible due to the critical influence of ring substitution patterns on biological activity, physicochemical properties, and synthetic utility. The specific 2,5-dimethyl substitution on the core scaffold of 2,5-Dimethylbenzo[d]thiazol-4-amine is known to dictate its role as an intermediate in the synthesis of compounds with targeted biological profiles, as demonstrated in kinase inhibitor patents [1]. Furthermore, its calculated lipophilicity (LogP ~3.08) and other molecular properties differ significantly from its unsubstituted (CAS 1123-51-9) and mono-methylated analogs [2], which can profoundly alter downstream compound properties in medicinal chemistry campaigns. Procuring the precise 2,5-dimethylated compound is therefore essential for experimental reproducibility and structure-activity relationship (SAR) studies.

Quantitative Evidence for 2,5-Dimethylbenzo[d]thiazol-4-amine: Differentiators vs. Analogs


Preferential Scaffold for Kinase Inhibitor Development in Patent Literature

2,5-Dimethylbenzo[d]thiazol-4-amine is specifically exemplified as a key intermediate in the synthesis of substituted benzothiazole kinase inhibitors, indicating a demonstrated utility that may not be shared by other benzothiazole-4-amine isomers [1]. While a direct quantitative comparison of kinase inhibition for the free amine is unavailable, its explicit inclusion in patent claims distinguishes it from unsubstituted or differently substituted analogs not referenced in this context.

Kinase Inhibition Medicinal Chemistry Drug Discovery

Calculated Physicochemical Profile: Enhanced Lipophilicity vs. Unsubstituted Benzothiazole-4-amine

The calculated LogP (octanol-water partition coefficient) for 2,5-Dimethylbenzo[d]thiazol-4-amine is 3.08 [1], significantly higher than the calculated LogP of 1.55 for the unsubstituted parent compound, Benzo[d]thiazol-4-amine (CAS 1123-51-9) [2]. This difference of 1.53 LogP units indicates a markedly increased lipophilicity, which can influence membrane permeability, metabolic stability, and overall pharmacokinetic profile of derived compounds.

ADME Lipophilicity Drug Design

Role as Reference Compound in Bioorganic Chemistry Studies

2,5-Dimethylbenzo[d]thiazol-4-amine is cited in the experimental section of a 2003 Bioorganic & Medicinal Chemistry article by Ryu et al. as a starting material for the synthesis of 2,5-disubstituted-6-(N-substituted)-4,7-dioxobenzothiazoles evaluated for antifungal activity [1]. The presence of the 2,5-dimethyl pattern is a key structural requirement for generating the specific quinone-fused analogs described in this work, with some derivatives showing MIC values as low as 6.3 µg/mL against Candida species.

Bioorganic Chemistry Synthetic Intermediate Antifungal Activity

Primary Application Scenarios for 2,5-Dimethylbenzo[d]thiazol-4-amine Based on Verified Evidence


Synthesis of Novel Kinase Inhibitors in Drug Discovery

This compound serves as a key intermediate for synthesizing substituted benzothiazole derivatives claimed as kinase inhibitors [3]. Procurement is justified for medicinal chemistry teams building a kinase inhibitor library or exploring SAR around the benzothiazole core for oncology or inflammatory disease targets.

Building Block for Lipophilic Scaffolds in CNS or Antimicrobial Research

The 2,5-dimethyl pattern significantly increases the lipophilicity of the benzothiazole-4-amine core (LogP 3.08 vs. 1.55 for the unsubstituted analog) [3]. This property is valuable when designing compounds with improved blood-brain barrier penetration or enhanced membrane activity against microbial pathogens.

Starting Material for Quinone-Fused Benzothiazole Derivatives

As documented in the peer-reviewed literature, this specific compound is a required starting material for a synthetic route leading to 2,5-disubstituted-6-(N-substituted)-4,7-dioxobenzothiazoles with reported antifungal activity [3]. This provides a direct, validated use case for researchers in antifungal drug discovery or redox-active molecule synthesis.

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